beta-Terpinyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methyl-4-prop-1-en-2-ylcyclohexyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h11H,1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVNHQCLMBMWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(CC1)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051510, DTXSID701176940, DTXSID701192821 | |
| Record name | 1-Methyl-4-(1-methylvinyl)cyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, 1-acetate, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10198-23-9, 20777-47-3, 59632-85-8 | |
| Record name | β-Terpinyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10198-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Terpinyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010198239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Terpinyl acetate, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020777473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Terpinyl acetate, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059632858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyl-4-(1-methylvinyl)cyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, 1-acetate, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1-methyl-4-(1-methylvinyl)cyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-methyl-4-(1-methylvinyl)cyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1-methyl-4-(1-methylvinyl)cyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-TERPINYL ACETATE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV30N10OSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .BETA.-TERPINYL ACETATE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UD7JF4791 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Biosynthetic Pathways
Synthetic Methodologies and Reaction Mechanisms
The industrial synthesis of terpinyl acetate (B1210297), which is often a mixture of isomers including the β-form, is commonly achieved through two main approaches: the esterification of terpineol (B192494) and the direct conversion of pinene isomers.
The direct esterification of terpineol with acetic anhydride (B1165640) is a primary method for producing terpinyl acetate. foreverest.net Commercial terpineol is typically a mixture of α-, β-, and γ-isomers, with α-terpineol being the most predominant. The reaction is generally catalyzed by an acid, such as phosphoric acid or sulfuric acid. foreverest.netgoogle.com The use of a phosphoric acid catalyst in conjunction with SnCl₄·5H₂O has been shown to be effective. google.com The general mechanism involves the protonation of the acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl group of the terpineol isomer. This is followed by the elimination of a proton and acetic acid to form the ester.
One study detailed a method using terpineol and acetic anhydride with phosphoric acid as a catalyst, achieving a terpinyl acetate yield of 83.72% after 20 hours at 45-50°C. google.com Another patented method involves a self-prepared catalyst and reacting terpineol with acetic anhydride under a nitrogen atmosphere at 50-60°C for 4-6 hours, followed by distillation and washing to obtain terpinyl acetate. google.com
Enzymatic esterification has also been explored as a greener alternative. A study utilizing lipase (B570770) from Candida rugosa in supercritical carbon dioxide demonstrated the synthesis of terpinyl acetate from α-terpineol and acetic anhydride, achieving an esterification extent of 53.0%. nih.gov
The direct synthesis from abundant natural precursors like α-pinene and β-pinene represents an economically attractive route to terpinyl acetate. This one-step process typically involves the reaction of pinene with acetic acid in the presence of a catalyst. nih.gov
Zeolites, particularly H-β zeolites, have been investigated as recyclable heterogeneous catalysts for the conversion of α-pinene to terpinyl acetate. The reaction mechanism involves the protonation of α-pinene, leading to the formation of a carbocation intermediate. This intermediate can then undergo ring-opening and subsequent reaction with acetic acid to form α-terpinyl acetate. orientjchem.org Research has shown that using H-beta zeolite as a catalyst at room temperature for 24 hours can result in a terpinyl acetate yield of 29%. nih.govmdpi.com Another study using a Y-type zeolite catalyst with α-pinene and acetic anhydride in dichloromethane (B109758) yielded 52.83% α-terpinyl acetate after 4 hours at 40°C. orientjchem.org
Various homogeneous and composite catalyst systems have been developed to improve the yield and selectivity of terpinyl acetate from pinene.
Ionic Liquids: Acidic ionic liquids have been employed as catalysts for the esterification of α-pinene with acetic acid. One study reported a yield of 35.7% for terpinyl acetate using this method. nih.gov
α-Hydroxycarboxylic Acid-Boric Acid: A composite catalyst system of α-hydroxycarboxylic acid (HCA) and boric acid has been shown to be effective for the one-step synthesis of terpinyl acetate from α-pinene and acetic acid. The catalytic performance is related to the pKa1 of the HCA. nih.gov The reaction mechanism is thought to involve the formation of a complex between boric acid and the hydroxyl group of the HCA, which enhances the proton-donating ability of the HCA. nih.gov
Table 1: Effect of Different α-Hydroxycarboxylic Acid-Boric Acid Catalysts on Terpinyl Acetate Synthesis
| α-Hydroxycarboxylic Acid | α-Pinene Conversion (%) | Terpinyl Acetate Selectivity (%) |
|---|---|---|
| Tartaric Acid | 91.8 | 45.6 |
| Glycolic Acid | - | - |
| Mandelic Acid | - | - |
| Citric Acid | - | - |
| Lactic Acid | - | - |
Data derived from a study evaluating various HCA-boric acid composite catalysts. Dashes indicate data not provided in the source. nih.gov
When boric acid was replaced with B₂O₃, the catalytic activity was enhanced. For instance, a tartaric acid-B₂O₃ catalyst with a 1% water content resulted in an α-pinene conversion of 89.6% and a terpinyl acetate selectivity of 47.5%. researchgate.net
Fe(III)-Catalyzed Systems: Iron(III) catalysts have been investigated for the synthesis of α-terpinyl derivatives from β-pinene. One study explored the use of Fe(NO₃)₃ with hydrogen peroxide in various alcohol solutions, achieving high conversions of β-pinene (around 90%) and combined selectivities for α-terpineol and terpinyl alkyl ethers of about 70-73%. researchgate.net While this study focused on terpinyl ethers, it highlights the potential of Fe(III) catalysts in activating pinenes for the formation of terpinyl derivatives. Another study mentioned the use of Fe₂(SO₄)₃ to catalyze the reaction of limonene/dipentene with acetic acid to produce terpinyl acetate, although the yield was not reported. nih.gov
Microwave-assisted synthesis is an emerging technique in organic chemistry that can accelerate reaction rates and improve yields. While specific detailed research on the microwave-assisted synthesis of beta-terpinyl acetate is limited, the application of microwave energy has been successfully used for the synthesis of various esters and other fine chemicals. scielo.br This suggests that microwave irradiation could be a viable method for the rapid and efficient synthesis of terpinyl acetate from either terpineol or pinene precursors, potentially reducing reaction times and energy consumption compared to conventional heating methods.
Catalytic Conversion of Pinene Precursors (e.g., α-Pinene, β-Pinene)
Biosynthetic Pathways and Enzymatic Mechanisms
In nature, terpinyl acetate is synthesized in plants as a secondary metabolite. mdpi.com The biosynthesis of terpenes, including the terpineol backbone of terpinyl acetate, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. nih.gov
The biosynthesis of α-terpineol, a direct precursor to terpinyl acetate, proceeds from geranyl pyrophosphate (GPP). wikipedia.org The release of pyrophosphate from GPP generates a terpinyl cation, a common intermediate for many monoterpenes. wikipedia.org The subsequent hydrolysis of this cation yields terpineol. wikipedia.org The final step in the formation of terpinyl acetate is the enzymatic esterification of the terpineol hydroxyl group with an acetyl-CoA molecule, catalyzed by an acetyltransferase enzyme. While the general pathway is understood, the specific enzymes and regulatory mechanisms controlling the biosynthesis of β-terpinyl acetate in different plant species are still areas of active research. The production of terpinyl acetate is considered an energetically expensive process for plants, suggesting it serves an important biological function. mdpi.com
Elucidation of Precursor Metabolism (e.g., Mevalonate Pathway, Methylerythritol Phosphate Pathway)
The fundamental building blocks for all terpenoids, including the terpineol backbone of this compound, are the five-carbon isomers Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP). univie.ac.at Plants utilize two distinct and compartmentalized pathways to produce these precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. rsc.orgnih.gov
The Mevalonate (MVA) pathway is active in the cytoplasm and peroxisomes of eukaryotes. univie.ac.atrsc.org It was the first of the two pathways to be discovered and was initially believed to be the sole route for isoprene (B109036) unit synthesis. univie.ac.at The MVA pathway is primarily responsible for producing precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.orgresearchgate.net
The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, operates within the plastids of plants, most bacteria, and green microalgae. rsc.orgnih.gov This pathway is generally the source of precursors for hemiterpenes (C5), monoterpenes (C10) like the terpineol in this compound, diterpenes (C20), and tetraterpenes (C40) such as carotenoids. rsc.orgresearchgate.net
While the pathways are spatially separated, there is evidence of a continuous exchange of intermediates between them. nih.gov For example, research suggests that MEP pathway-derived precursors can be transported from plastids to the cytosol. acs.org However, the transport of MVA-derived precursors into the plastid appears to be more limited. acs.org Both pathways culminate in the formation of IPP and DMAPP, which are then used by prenyltransferase enzymes to create the direct precursors for different terpene classes. pnas.org For monoterpenes, one molecule of DMAPP is condensed with one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP). researcher.life
Table 1: Comparison of MVA and MEP Pathways
| Characteristic | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Cellular Location | Cytosol, Peroxisomes univie.ac.atrsc.org | Plastids rsc.orgnih.gov |
| Starting Materials | Acetyl-CoA wikipedia.org | Pyruvate and Glyceraldehyde-3-phosphate researchgate.net |
| Primary Products | Sesquiterpenes (C15), Triterpenes (C30), Sterols rsc.orgresearchgate.net | Monoterpenes (C10), Diterpenes (C20), Tetraterpenes (C40) rsc.org |
| Organisms | Eukaryotes, Archaebacteria, Fungi, Animals, some Bacteria univie.ac.atrsc.org | Most Bacteria, Cyanobacteria, Green Microalgae, Plants (in plastids) rsc.org |
Characterization of Terpene Synthase (TPS) Enzymes and Their Isoforms
The immense structural diversity of terpenes is generated by a large family of enzymes known as terpene synthases (TPSs). researcher.lifemdpi.com These enzymes catalyze the conversion of the acyclic prenyl diphosphate precursors (GPP for monoterpenes, FPP for sesquiterpenes, and GGDP for diterpenes) into a vast array of linear and cyclic terpene skeletons. pnas.org The synthesis of the β-terpineol backbone of this compound is dependent on a monoterpene synthase that utilizes GPP as its substrate.
The reaction mechanism begins with the ionization of GPP, which removes the diphosphate group to create a geranyl cation. mdpi.com This highly reactive carbocation intermediate can then undergo a series of complex intramolecular cyclizations, rearrangements, and hydride shifts within the enzyme's active site before the reaction is terminated. pnas.orgmdpi.com To form α-terpineol, a key precursor isomer, the geranyl cation cyclizes to form an α-terpinyl cation, which is then captured by a water molecule to yield the final alcohol product. pnas.org
Plant TPS genes are classified into several subfamilies (TPS-a through TPS-h). mdpi.com Angiosperm monoterpene synthases typically belong to the TPS-b and TPS-g subfamilies, while sesquiterpene synthases are usually found in the TPS-a subfamily. mdpi.com
Research has led to the functional characterization of numerous TPS enzymes. For instance, a bifunctional TPS enzyme, Mg17, was isolated from Magnolia grandiflora. nih.gov When expressed recombinantly, this enzyme was found to utilize GPP to produce the monocyclic alcohol α-terpineol as its sole product, while it converted farnesyl diphosphate (FPP) primarily into (E)-α-bisabolene and other sesquiterpenes. nih.gov This demonstrates the ability of some TPS isoforms to act on different substrates to produce different classes of terpenes. nih.gov Many monoterpene synthases are also known to be multi-product enzymes, capable of generating a mixture of several different terpenes from a single GPP substrate. pnas.org
Genetic Regulation and Environmental Influences on Biosynthesis (e.g., Jasmonate Induction)
The biosynthesis of this compound and other terpenoids is a tightly controlled process, regulated at the genetic level and heavily influenced by environmental cues and endogenous plant hormones. The expression of TPS genes is often tissue-specific and can be induced by various biotic and abiotic stresses, serving as a key component of the plant's defense mechanisms. nih.gov
A significant signaling molecule involved in inducing plant defense responses, including terpene production, is methyl jasmonate (MeJA), a derivative of jasmonic acid. acs.orgmdpi.com Application of MeJA can trigger a substantial de novo synthesis of volatile terpenes. nih.govresearchgate.net Studies on Norway Spruce (Picea abies) demonstrated that treatment with MeJA led to a significant increase in terpene accumulation and emission, which was correlated with a sharp rise in the activity of terpene synthase enzymes. nih.govoup.com
In these studies, MeJA treatment caused a more than five-fold increase in the activities of both monoterpene and sesquiterpene synthases, peaking around 10 to 12 days after application. nih.gov This indicates that the induced terpene production is a result of new enzyme synthesis rather than the release of compounds from existing storage pools. nih.govresearchgate.net Similarly, experiments on grapevines (Vitis vinifera) confirmed that MeJA strongly activates the de novo biosynthesis of terpenoids through the octadecanoid-signaling cascade. acs.org This response, sometimes termed a "plant's cry for help," can serve to attract natural predators of attacking herbivores. acs.org The specific allocation of resources from the MVA and MEP pathways under these induced conditions can vary between different plant species. acs.org
Table 2: Effect of Methyl Jasmonate (MeJA) Treatment on Terpene Biosynthesis in Norway Spruce
| Parameter | Observation after MeJA Treatment | Reference |
|---|---|---|
| Monoterpene & Sesquiterpene Accumulation (Needles) | ~2-fold increase | nih.gov |
| Total Terpene Emission (Foliage) | ~5-fold increase | oup.com |
| Monoterpene Synthase Activity | >5-fold increase | nih.gov |
| Sesquiterpene Synthase Activity | >5-fold increase | nih.gov |
| Dominant Emitted Compounds | Shift to oxygenated monoterpenes (e.g., linalool) and sesquiterpenes | oup.com |
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic and Hyphenated Techniques
Chromatographic techniques are fundamental for separating beta-terpinyl acetate (B1210297) from the complex matrix of essential oils. When coupled with powerful detectors, these methods provide both qualitative and quantitative data.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like beta-terpinyl acetate. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries. nih.govfloraandfona.org.in For instance, in the analysis of essential oils from Vitex species, this compound was identified among forty other compounds. nih.gov Similarly, it was identified as a probable major constituent in the essential oil of Aegle marmelos leaves. researchgate.net
Quantitative analysis using GC-MS can be performed by creating a calibration curve with known concentrations of a this compound standard. The area of the chromatographic peak corresponding to this compound in a sample is then used to determine its concentration. Studies on various essential oils, such as those from Thuja occidentalis and Laurus nobilis, have utilized GC-MS to quantify this compound, often in conjunction with a flame ionization detector for more precise quantification. researchgate.netresearchgate.net
Table 1: GC-MS Parameters for this compound Analysis in Essential Oils
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | HP-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) floraandfona.org.in | RXI-5MS (30 m x 0.25 mm, 0.25 µm film thickness) afjbs.com |
| Carrier Gas | Helium floraandfona.org.in | Helium afjbs.com |
| Flow Rate | Not specified | 1.44 ml/min afjbs.com |
| Injector Temp. | Not specified | 330°C afjbs.com |
| Oven Program | Not specified | 45°C (10 min), then 3°C/min to 180°C (5 min), then 5°C/min to 280°C (5 min), then 10°C/min to 330°C (2 min) afjbs.com |
| Ionization | Electron Impact (EI) | Electron Impact (EI) |
| MS Scan Range | Not specified | Not specified |
This table presents example parameters and may vary depending on the specific analytical method and instrumentation.
High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Quantification
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the separation and quantification of compounds like this compound in complex mixtures. nih.gov This technique involves spotting the sample onto a high-performance TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase, which moves up the plate by capillary action, separating the components based on their differential partitioning between the stationary and mobile phases.
For this compound, a mobile phase of n-hexane and ethyl acetate is often effective. researchgate.netresearcher.life After development, the plate is dried, and the separated compounds can be visualized under UV light or by using a derivatizing reagent. rjptonline.org Densitometric analysis is then used for quantification, where the intensity of the spot corresponding to this compound is measured and compared to a calibration curve generated from standards. researchgate.netresearcher.life A study on Elettaria cardamomum essential oil successfully developed and validated an HPTLC method for the quantification of α-terpinyl acetate, a closely related isomer, demonstrating the technique's suitability for such analyses. researchgate.netresearcher.life
Table 2: HPTLC Method Parameters for Terpenoid Acetate Analysis
| Parameter | Example Condition |
| Stationary Phase | Aluminium-backed silica gel 60 F254 plates researchgate.netresearcher.life |
| Mobile Phase | n-hexane: ethyl acetate (8:2, v/v) researchgate.netresearcher.life |
| Chamber Saturation | 20 min rjptonline.org |
| Detection Wavelength | 665 nm (after derivatization) researchgate.netresearcher.life |
| Rf Value (for α-terpinyl acetate) | 0.64 ± 0.01 researchgate.netresearcher.life |
This table presents example parameters and may vary depending on the specific analytical method and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of organic compounds, including this compound. mdpi.com Similar to GC-MS, GC-FID uses a capillary column to separate the components of a mixture. However, instead of a mass spectrometer, it employs a flame ionization detector. As the separated compounds elute from the column, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of the compound present.
GC-FID is known for its high sensitivity and a wide linear range, making it ideal for accurate quantification. sigmaaldrich.com The percentage of this compound in a sample is typically determined by calculating the peak area relative to the total area of all identified peaks. mdpi.com This method has been applied to quantify terpinyl acetate in various essential oils, including those from Laurus nobilis and Elettaria cardamomum. researchgate.netjppres.comnih.gov
Table 3: GC-FID Parameters for this compound Quantification
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | TR-5MS (30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com | HP5 (30 m x 0.25 mm, 0.25 µm film thickness) jppres.com |
| Carrier Gas | Helium mdpi.com | Not specified |
| Flow Rate | 1.6 mL/min mdpi.com | Not specified |
| Injector Temp. | 250°C mdpi.com | Not specified |
| Detector Temp. | 250°C mdpi.com | 330°C afjbs.com |
| Oven Program | 50°C (7 min), then 4°C/min to 250°C (5 min), then 30°C/min to 300°C (2 min) mdpi.com | Not specified |
This table presents example parameters and may vary depending on the specific analytical method and instrumentation.
Spectroscopic and Resonance Methodologies
Spectroscopic and resonance techniques provide detailed information about the molecular structure and functional groups present in this compound, serving as powerful tools for its definitive identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum of terpinyl acetate, specific signals correspond to the different types of protons in the molecule. For example, a multiplet in the olefinic region can be attributed to the proton on the double bond, while singlets correspond to the methyl groups. plos.org Similarly, the ¹³C NMR spectrum shows distinct peaks for each unique carbon atom, with their chemical shifts indicating their electronic environment. nih.gov The analysis of these spectra, including chemical shifts, coupling constants, and signal integrations, allows for the unambiguous assignment of the this compound structure. sci-hub.se
Table 4: Representative ¹³C NMR Spectral Data for Terpinyl Acetate Isomers
| Carbon Atom | Chemical Shift (ppm) for α-Terpinyl Acetate nih.gov |
| C1 | 84.77 |
| C2 | 133.84 |
| C3 | 120.41 |
| C4 | 42.67 |
| C5 | 26.44 |
| C6 | 30.96 |
| C7 (methyl on C4) | 23.36 |
| C8 | Not specified for beta isomer |
| C9 (gem-dimethyl) | 23.94, 23.31 |
| C10 (gem-dimethyl) | Not specified for beta isomer |
| Acetate Methyl | 22.41 |
| Acetate Carbonyl | 170.32 |
Note: The provided data is for the alpha isomer. Specific data for the beta isomer can vary.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.
The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. spectrabase.com A strong peak in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. researchgate.net Absorptions corresponding to C-O stretching are also present. researchgate.net Additionally, peaks related to C-H bonds in the alkane and alkene portions of the molecule can be observed. semanticscholar.org The presence of these specific absorption bands provides strong evidence for the identity of this compound.
Table 5: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1735-1750 researchgate.net |
| C-O (Ester) | ~1050-1300 researchgate.net |
| C-H (Aliphatic) | ~2923 researchgate.net |
| C=C (Alkene) | ~1617 researchgate.net |
This table presents approximate wavenumber ranges and can vary slightly based on the specific sample and instrument.
Advanced Computational and In Silico Approaches for Characterization
In recent years, computational methods have become indispensable in the characterization of natural compounds. These in silico techniques provide rapid, cost-effective, and detailed insights into the potential biological activities and physicochemical properties of molecules like this compound, guiding further experimental research.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method models the interaction between the ligand and the receptor's binding site, calculating a scoring function, often expressed as binding energy (in kcal/mol), to estimate the strength of the binding affinity. mdpi.com A lower binding energy value typically indicates a more stable and favorable interaction. mdpi.com
Studies have utilized molecular docking to explore the potential mechanisms of action for this compound. For instance, in an analysis of the components of Ruta graveolens essential oil, this compound was docked against the bacterial enzyme D-Alanine-d-alanine ligase (DDl), a key target for antimicrobial agents. The simulation showed that this compound had a good affinity towards DDl, with a binding energy of -6.8 kcal/mol. mdpi.com This suggests a potential role for the compound in inhibiting this crucial bacterial enzyme. mdpi.com
Further in silico screenings have included this compound in virtual libraries docked against various protein targets to predict inhibitory potential. scispace.commdpi.com These simulations are crucial for identifying potential lead compounds and understanding their structure-activity relationships at a molecular level.
Table 1: Molecular Docking Findings for this compound
| Protein Target | Organism/System | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| D-Alanine-d-alanine ligase (DDl) | Bacterial | -6.8 | mdpi.com |
Prediction of Activity Spectra for Biologically Active Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is an online web tool that predicts the likely biological activities of a compound based on its chemical structure. The algorithm compares the structure of the query compound with a vast database of known bioactive substances. researchgate.net The result is presented as a list of potential activities with a corresponding "Probability to be active" (Pa) and "Probability to be inactive" (Pi). researchgate.net This tool is valuable for drug discovery, allowing researchers to identify promising biological activities for further investigation.
While PASS analysis has been conducted for related compounds like the isomer alpha-terpinyl acetate, specific and detailed PASS prediction results focusing solely on this compound are not extensively reported in the reviewed scientific literature. The application of this predictive tool could, however, unveil novel biological activities for the compound, guiding future in vitro and in vivo studies.
Cheminformatics for Compound Profiling
Cheminformatics involves the use of computational methods to analyze and manage chemical data. For compound profiling, this includes the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as adherence to drug-likeness rules, such as Lipinski's rule of five. These predictions are vital in the early stages of drug development to assess the potential of a compound to be developed into an orally active drug.
This compound has been included in cheminformatics-based screenings of natural compound libraries. These analyses have provided predictions of its key physicochemical and pharmacokinetic properties. For example, studies have predicted that this compound has high gastrointestinal (GI) absorption and does not violate Lipinski's rule of five, which suggests it possesses drug-like characteristics. nih.gov
Table 2: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value/Assessment | Reference |
|---|---|---|
| Molecular Weight | 196.29 g/mol | scispace.comnih.gov |
| LogP (Octanol-Water Partition Coefficient) | 3.32 | scispace.com |
| Hydrogen Bond Acceptors | 2 | scispace.com |
| Hydrogen Bond Donors | 0 | scispace.com |
| Lipinski's Rule of Five | 0 violations | nih.gov |
| Gastrointestinal (GI) Absorption | High | nih.gov |
Biological Activities and Mechanistic Elucidation in Non Human and in Vitro Systems
Modulation of Cellular Bioenergetics
In vitro studies using cell culture models have revealed that beta-terpinyl acetate (B1210297) can profoundly alter cellular energy metabolism. mdpi.com The compound acts as a specific and potent modulator of mitochondrial function, leading to significant shifts in how cells produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.
Research has demonstrated that beta-terpinyl acetate is a potent and specific inhibitor of mitochondrial ATP production. mdpi.comnih.gov In experiments using mammalian cell cultures, exposure to this compound led to a dramatic, dose-dependent decrease in cellular ATP levels. mdpi.com Doses as low as 200 micromolar (µM) were capable of reducing ATP levels by over 90% compared to control groups. mdpi.com This inhibitory effect specifically targets the process of oxidative phosphorylation, the primary pathway for ATP synthesis within the mitochondria. mdpi.com The specificity of this inhibition is highlighted by the observation that this compound was not cytotoxic; the cells remained viable despite the drastic reduction in mitochondrial ATP synthesis. mdpi.comnih.govresearchgate.net
The half-maximal inhibitory concentration (IC₅₀) for this compound's effect on ATP production in a glucose-free medium (forcing reliance on oxidative phosphorylation) was determined to be 143 µM. mdpi.com This potent activity suggests that the compound readily crosses cellular membranes to interact with components of the mitochondrial machinery. mdpi.com
Table 1: Effect of this compound on Cellular ATP Levels
| Treatment Condition | ATP Level (% of Control) | Key Observation | Source |
|---|---|---|---|
| 200 µM this compound | <10% | Potent inhibition of ATP production. | mdpi.com |
| 500-1000 µM this compound | ~7.9% | Significant reduction in cellular ATP. | mdpi.com |
A key finding in the study of this compound's bioenergetic effects is the cell's ability to compensate for the loss of mitochondrial ATP production by upregulating glycolysis. mdpi.com When cells treated with this compound were supplied with glucose, their ATP levels were restored. mdpi.comresearchgate.net This recovery indicates that the compound does not block the glycolytic pathway. mdpi.com Instead, cells perform a metabolic switch, becoming highly dependent on glycolysis to meet their energy demands when oxidative phosphorylation is inhibited. mdpi.com
This phenomenon of metabolic switching is observed in other biological contexts, such as in certain cancer cells that rely heavily on glycolysis even in the presence of oxygen. mdpi.com The ability of cells to bypass the this compound-induced inhibition by utilizing glucose suggests a targeted disruption within the mitochondria, leaving the cytosolic process of glycolysis intact and available as a compensatory energy source. mdpi.com This metabolic flexibility is crucial for cellular survival under exposure to the compound. mdpi.comnih.gov
The specific inhibition of oxidative phosphorylation by this compound strongly implies that its molecular targets lie within the core mitochondrial pathways: the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). mdpi.com These two processes are intrinsically linked and essential for the oxidation of nutrients to produce the reducing equivalents (NADH and FADH₂) that fuel the ETC and subsequent ATP synthesis. nih.govwikipedia.org
The hypothesis that this compound disrupts TCA cycle or ETC function is supported by several experimental observations. mdpi.com Firstly, the compound effectively inhibits ATP production in media containing galactose, a sugar that must be metabolized via oxidative phosphorylation. mdpi.com This indicates the target is not specific to galactose metabolism but rather a downstream process common to all aerobic respiration. mdpi.com Secondly, the fact that glucose, which can generate ATP via glycolysis independent of the mitochondria, rescues the cells from energy depletion confirms that the disruption is localized to mitochondrial respiration. mdpi.com Therefore, the TCA cycle and the ETC, being the central hub of mitochondrial ATP production, are the most probable sites of action for this compound. mdpi.com
Ecological Roles and Inter-Species Interactions
Beyond the cellular level, this compound plays a significant role in mediating interactions between plants and insects. Its presence in plant tissues and nectar can influence the behavior of both beneficial pollinators and detrimental pests, showcasing a dual function in plant defense and reproductive strategy. mdpi.commdpi.com
Research on honey bees (Apis mellifera) has revealed that this compound can manipulate complex cognitive functions related to foraging. mdpi.comnih.gov In a controlled experiment using an artificial flower patch with blue and white flowers, the ingestion of this compound was found to disrupt reversal learning without affecting initial learning. mdpi.comnih.gov Bees were initially trained to associate a reward with one color. When the reward contingency was switched to the other color, bees that had ingested this compound struggled to adapt. mdpi.com They continued to visit the previously rewarding, but now less energetically optimal, flower color for a longer period. mdpi.comnih.gov
This specific cognitive disruption suggests that the compound does not simply impair the ability to discriminate between colors but interferes with the cognitive flexibility required to adjust to changing environmental conditions. mdpi.com This induced "foraging fidelity" could be an evolutionary strategy for plants, ensuring that pollinators remain loyal to their species even as nectar rewards begin to wane, thereby maximizing pollination success. mdpi.com Interestingly, this compound did not act as a deterrent; even at high concentrations, bees readily consumed the nectar and returned to forage. mdpi.com
Table 2: Impact of this compound on Honey Bee Foraging Behavior
| Behavioral Metric | Observation | Implication | Source |
|---|---|---|---|
| Initial Learning | No significant disruption observed. | Bees can still form initial associations between color and reward. | mdpi.comnih.gov |
| Reversal Learning | Significantly disrupted. | Bees show impaired cognitive flexibility when reward patterns change. | mdpi.comnih.gov |
| Foraging Fidelity | Increased loyalty to a previously rewarding flower color. | Compound may promote pollinator constancy to a specific plant species. | mdpi.com |
This compound also exhibits significant insecticidal and repellent properties against a range of arthropod pests. mdpi.comnih.gov Studies have demonstrated its efficacy against aphids and pests that infest stored products.
Against the peach aphid (Myzus persicae), this compound has shown potent insecticidal activity. mdpi.comresearchgate.net In one study, a 10% solution of terpinyl acetate caused 75% mortality in aphids after 60 minutes, and 100% lethality was achieved after 21 hours of exposure. mdpi.com This highlights its potential as a contact insecticide against sap-sucking insects. mdpi.com
The compound is also effective against stored product pests like the booklouse (Liposcelis bostrychophila). nih.gov Research has quantified both its contact toxicity and its repellency. Alpha-terpinyl acetate, a closely related isomer, exhibited strong contact toxicity with a median lethal dose (LD₅₀) of 92.59 µg/cm². nih.gov Furthermore, it demonstrated strong repellent effects against the booklice, comparable to the synthetic repellent DEET at two hours post-exposure. nih.gov This suggests that this compound can act as a protectant for stored grains and other products. nih.gov Essential oils containing this compound have also been noted for their effectiveness against various storage pests. nih.gov
Table 3: Insecticidal and Repellent Effects of Terpinyl Acetate on Arthropod Pests
| Pest Species | Type of Activity | Finding | Source |
|---|---|---|---|
| Peach Aphid (Myzus persicae) | Insecticidal (Lethality) | 100% mortality after 21 hours of exposure. | mdpi.com |
| Booklouse (Liposcelis bostrychophila) | Insecticidal (Contact Toxicity) | LD₅₀ value of 92.59 µg/cm² (for α-isomer). | nih.gov |
Phytotoxic Effects on Plant Germination and Growth Dynamics (e.g., Monocotyledons vs. Dicotyledons)
The phytotoxic activity of α-terpinyl acetate demonstrates a distinct differential effect between monocotyledonous and dicotyledonous plants. mdpi.comresearchgate.net In laboratory studies, essential oil of Thymus pulegioides, where α-terpinyl acetate is a dominant compound, exhibited a more potent phytotoxic impact on the monocots tested compared to the dicots. mdpi.comfloraandfona.org.in
Specifically, for the high-productivity forage grass, Poa pratensis (a monocot), the α-terpinyl acetate-rich essential oil significantly inhibited both seed germination and the subsequent growth of radicles. mdpi.comresearchgate.net Conversely, the same essential oil was found to stimulate seed germination in the high-productivity forage legume, Trifolium pretense (a dicot). mdpi.comresearchgate.net This dual-action profile suggests a selective mechanism of action dependent on the plant type.
Table 1: Phytotoxic Effects of α-Terpinyl Acetate Essential Oil on Selected Plant Species
| Plant Species | Plant Type | Observed Effect | Reference |
| Poa pratensis | Monocotyledon | Inhibition of seed germination and radicle growth | mdpi.com, researchgate.net |
| Trifolium pretense | Dicotyledon | Stimulation of seed germination | mdpi.com, researchgate.net |
Antimicrobial and Antifungal Mechanisms
Essential oils containing α-terpinyl acetate have demonstrated significant antifungal properties, particularly against dermatophytes and other fungal pathogens. mdpi.comfloraandfona.org.in Research indicates a strong antimicrobial effect against various fungi and dermatophytes, although the efficacy is reportedly lower against Candida yeasts. mdpi.comresearchgate.netfloraandfona.org.in
One study on the essential oil of Salvia desoleana, which contains α-terpinyl acetate (17.3%) and linalyl acetate (21.0%), reported notable activity against the yeast Cryptococcus neoformans and the dermatophyte Trichophyton rubrum, with Minimum Inhibitory Concentration (MIC) values of 0.16 µL/mL and 0.32 µL/mL, respectively. semanticscholar.org This suggests that α-terpinyl acetate, in combination with other terpenes, contributes to potent antifungal action.
Table 2: Antifungal Activity of Essential Oils Containing α-Terpinyl Acetate
| Fungal Species | Type | Source of Essential Oil | Key Active Components | Finding | Reference |
| General Fungi & Dermatophytes | Fungi, Dermatophytes | Thymus pulegioides | α-Terpinyl acetate | High antimicrobial effect | floraandfona.org.in, mdpi.com |
| Candida yeasts | Yeast | Thymus pulegioides | α-Terpinyl acetate | Lower antimicrobial effect | floraandfona.org.in, mdpi.com |
| Cryptococcus neoformans | Yeast | Salvia desoleana | Linalyl acetate (21.0%), α-Terpinyl acetate (17.3%) | MIC of 0.16 µL/mL | semanticscholar.org |
| Trichophyton rubrum | Dermatophyte | Salvia desoleana | Linalyl acetate (21.0%), α-Terpinyl acetate (17.3%) | MIC of 0.32 µL/mL | semanticscholar.org |
While the direct bactericidal effect of α-terpinyl acetate may be less pronounced than its antifungal activity, it plays a significant role in the inhibition of bacterial biofilm formation. mdpi.comfloraandfona.org.in An essential oil from Elletaria cardamomum, with α-terpinyl acetate (34.95%) as a major component, was shown to inhibit biofilm formation by Escherichia coli and Salmonella Typhimurium. mdpi.com At a concentration of 0.125%, the oil caused an 85.59% inhibition of biofilm formation in E. coli and 100% inhibition in S. Typhimurium. mdpi.com
Similarly, essential oil from Laurus nobilis, containing 14.5% α-terpinyl acetate, demonstrated a strong biofilm inhibition effect of over 70% against oral Staphylococcus aureus strains at sub-inhibitory concentrations. researchgate.net Another study highlighted that cinnamon essential oil, containing α-terpinyl acetate, exhibited high antibiofilm activity against biofilms formed by E. coli and Bacillus subtilis. nih.gov This indicates that α-terpinyl acetate is a key component contributing to the disruption of bacterial adhesion and biofilm development, a critical factor in bacterial pathogenesis and resistance.
Table 3: Anti-Biofilm Activity of Essential Oils Containing α-Terpinyl Acetate
| Bacterial Strain | Source of Essential Oil | α-Terpinyl Acetate Content | Observed Effect | Reference |
| Escherichia coli | Elletaria cardamomum | 34.95% | 85.59% biofilm inhibition at 0.125% | mdpi.com |
| Salmonella Typhimurium | Elletaria cardamomum | 34.95% | 100% biofilm inhibition at 0.125% | mdpi.com |
| Staphylococcus aureus (oral strains) | Laurus nobilis | 14.5% | >70% biofilm inhibition at sub-MIC levels | researchgate.net |
| Escherichia coli | Cinnamon (Cinnamomum sp.) | Present | High antibiofilm activity | nih.gov |
| Bacillus subtilis | Cinnamon (Cinnamomum sp.) | Present | High antibiofilm activity | nih.gov |
Enzymatic Modulation and Molecular Interactions
The interaction of α-terpinyl acetate with cholinesterase enzymes has been a subject of investigation, yielding specific results. While some reports have noted a lack of significant AChE inhibition by this compound, direct testing has confirmed its activity. nih.gov In a study analyzing the components of Elettaria cardamomum essential oil, pure α-terpinyl acetate was tested for its inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net
The results showed that α-terpinyl acetate on its own inhibited AChE by 17.0% ± 1.0. researchgate.net It demonstrated a more pronounced effect on BChE, with an inhibition of 39% ± 2.7. researchgate.net This indicates a preferential, albeit moderate, inhibitory activity towards BChE. In contrast, other related monoterpenoid acetates like linalyl acetate have shown weak AChE inhibitory activity. tandfonline.com
Table 4: Cholinesterase Inhibition by Pure α-Terpinyl Acetate
| Enzyme | Percent Inhibition | Reference |
| Acetylcholinesterase (AChE) | 17.0% ± 1.0 | researchgate.net |
| Butyrylcholinesterase (BChE) | 39.0% ± 2.7 | researchgate.net |
α-Terpinyl acetate has been identified as a substrate for certain cytochrome P450 (P450) enzymes. Studies on CYP107P2, a P450 enzyme from the bacterium Streptomyces avermitilis, have provided structural insights into this interaction. biomolther.orgnih.govnih.gov When tested with purified CYP107P2, α-terpinyl acetate induced a typical Type I spectral change, which is characteristic of substrate binding to the active site of a P450 enzyme. biomolther.orgnih.gov
The binding affinity (Kd) for α-terpinyl acetate with CYP107P2 was calculated, alongside other terpenoids. biomolther.orgnih.govnih.gov Furthermore, computational docking models based on the X-ray crystal structure of CYP107P2 illustrated the potential for interaction. biomolther.orgnih.gov The distance between the C12 position of α-terpinyl acetate (a likely site of hydroxylation) and the enzyme's heme iron was measured at 5.2 Å. biomolther.orgnih.gov This distance is considered well within the range for P450-mediated catalytic reactions like hydroxylation, confirming that α-terpinyl acetate can act as a substrate for this enzyme. biomolther.orgnih.gov Other research has also noted an inhibitory effect of α-terpinyl acetate on the human enzyme cytochrome P450 2B6. koreascience.kr
Table 5: Binding Affinities (Kd) of Various Terpenoids with CYP107P2
| Compound | Binding Affinity (Kd) in µM | Reference |
| (+)-α-Pinene | 15.9 ± 1.8 | nih.gov |
| β-Pinene | Not specified | biomolther.org, nih.gov, nih.gov |
| α-Terpinyl acetate | Not specified, but confirmed binding | biomolther.org, nih.gov, nih.gov |
| (+)-3-Carene | Not specified | biomolther.org, nih.gov, nih.gov |
| Note: The Kd values for all tested compounds ranged from 15.9 to 50.8 μM. | biomolther.org, nih.gov |
Quantitative Structure Activity Relationship Qsar and Molecular Modeling
Development and Validation of QSAR Models for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that seek to correlate the chemical structure of a compound with its biological activity. For terpenoids, including isomers of terpinyl acetate (B1210297), QSAR studies have been instrumental in predicting their toxicological profiles.
The models have shown that specific descriptors have a significant correlation with the biological response. For instance, in a study of 27 terpenoids, descriptors related to molecule branching and the presence of heteroatoms showed a positive correlation with toxicity. nih.gov
Table 1: Key Molecular Descriptor Types in Terpenoid QSAR Models and Their Significance
| Descriptor Type | Examples | Correlation with Toxicity | Significance |
| Geometric | Asphericity, Shadow parameters | Positive | Indicates that the shape, size, and orientation of the molecule and its substituents significantly influence toxicity. nih.govresearchgate.netmdpi.com |
| Electronic | Maximum partial charge for a Carbon atom (Zefirov's PC) | Positive | Suggests that electronegativity and charge distribution across the molecule play a dominant role in the compound's interaction with biological targets. nih.govresearchgate.net |
| Topological | Lipophilicity (Log P), Shape Index | Positive | Lipophilicity governs the ability of the molecule to cross cell membranes, while the shape index relates to how it fits into a biological receptor. researchgate.net |
This table is generated based on findings from QSAR studies on the broader class of terpenoids, which includes terpinyl acetate isomers.
The molecular geometry and electronic characteristics of terpenoids are primary determinants of their biological activity. QSAR studies confirm that terpenoid toxicity is mainly attributed to geometric and electronic descriptors. nih.govresearchgate.net The asphericity of a molecule, a geometric descriptor, can describe van der Waals and dispersion interactions between the chemical and biological structures like lipids. mdpi.com
Furthermore, electronic properties, such as the partial charge on atoms, are crucial. The charge distribution within the molecule influences its ability to interact with biological membranes and receptors. nih.govresearchgate.net The presence of the acetate moiety in terpinyl acetate isomers is noted as being crucial for its activity, as demonstrated when comparing the toxicity of α-terpineol to that of (±)-α-terpinyl acetate. mdpi.com
Conformational Analysis and Ligand-Receptor Binding Affinity
Molecular docking and conformational analysis are computational techniques used to predict how a ligand, such as beta-terpinyl acetate, binds to a receptor. These methods provide insight into the binding affinity and the specific interactions that stabilize the ligand-receptor complex. While many studies focus on the more common α-isomer, the principles of interaction apply broadly to the terpinyl acetate structure. For instance, α-terpinyl acetate has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in neurodegenerative diseases. researchgate.net It has also shown good binding affinity in molecular docking studies against targets like cathepsin B. koreascience.kr
The stability of a ligand-receptor complex is governed by various non-covalent interactions. Molecular docking studies on terpenoids consistently highlight the importance of hydrogen bonds and van der Waals forces. nih.gov
In a molecular docking study of major essential oil components, α-terpinyl acetate's interactions with antioxidant and anti-inflammatory receptors were analyzed. tandfonline.com The binding of α-terpinyl acetate to the active site of human peroxiredoxin-5 was stabilized by hydrogen bonds and van der Waals interactions. tandfonline.com Similarly, studies involving other enzymes like α-amylase show that ligands like acarbose (B1664774) form multiple hydrogen bonds and hydrophobic interactions within the active site. nih.gov These findings suggest that the ester group of this compound can act as a hydrogen bond acceptor, while its hydrocarbon skeleton engages in van der Waals and hydrophobic interactions with receptor pockets. mdpi.comnih.gov
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules to form inclusion complexes. oatext.com This encapsulation can enhance the stability and solubility of the guest molecule.
A study combining molecular modeling and experimental work analyzed the formation of inclusion complexes between isomeric ester aroma compounds, including terpinyl acetate, and β-cyclodextrin. nih.gov The investigation confirmed that terpinyl acetate can be effectively encapsulated within the β-cyclodextrin cavity. nih.gov Theoretical simulations identified that the primary driving forces for the formation and stability of these complexes are hydrogen bonds and van der Waals interactions . nih.gov The formation of these inclusion complexes is a promising method for the controlled release of aroma compounds in various industries. nih.govresearchgate.net
Comparative Structure-Activity Profiles of Isomers
The term "terpinyl acetate" can refer to several isomers, primarily alpha-, beta-, and gamma-terpinyl acetate, which differ in the location of the double bond in the cyclohexene (B86901) ring or the position of the acetate group. researchgate.netmdpi.com These structural differences, though subtle, can lead to distinct properties and biological activities.
Commercial terpinyl acetate is often a mixture where the alpha-isomer is the most abundant. mdpi.com The isomers share the same molecular formula (C₁₂H₂₀O₂) but have different spatial arrangements, leading to unique characteristics. For example, α-terpinyl acetate is known for a bergamot-like scent, while its isomers exhibit different olfactory profiles.
In the context of cyclodextrin (B1172386) inclusion complexes, isomeric differences play a significant role. A study comparing the release rate of L-menthyl acetate/β-CD and terpinyl acetate/β-CD complexes found that the release rate was different. nih.gov This variation was attributed to the molecular chain length and the position of functional groups, which influence the stability of the inclusion complex formed with β-cyclodextrin. nih.gov This demonstrates that the specific isomeric structure of this compound directly impacts its interaction with host molecules and, by extension, its physicochemical properties like release kinetics.
Table 2: Comparison of Terpinyl Acetate Isomers
| Isomer | Key Structural Feature | Reported Olfactory Profile |
| α-Terpinyl acetate | Acetyl group at the tertiary carbon outside the ring; double bond within the ring at position 1. | Bergamot-like, floral |
| β-Terpinyl acetate | Acetyl group at the tertiary carbon on the ring; exocyclic double bond. | Subtler variations from alpha isomer |
| γ-Terpinyl acetate | Isomeric variation in the position of the acetyl group. | Sweet, herbaceous, citrusy |
This table is generated based on data from multiple sources to highlight the differences between the isomers.
Environmental Dynamics, Biotransformation, and Degradation Pathways
Abiotic Degradation in Aqueous Environments
The primary abiotic degradation pathway for beta-terpinyl acetate (B1210297) in aquatic systems is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, a process significantly influenced by the pH of the surrounding environment.
Beta-terpinyl acetate demonstrates notable instability in aqueous solutions across a range of pH levels. europa.eu Experimental data indicates that the compound undergoes rapid hydrolysis under acidic and neutral conditions. europa.eu In studies evaluating a multi-component substance containing terpinyl acetate isomers, including alpha- and gamma-terpinyl acetate, the half-life (DT50) in aqueous solutions at pH 2, 4, and 7 was found to be approximately 10 minutes or less at 37°C. europa.eu This rapid degradation suggests that this compound is unlikely to persist in its original form in most natural aquatic environments. europa.eu
The hydrolysis reaction breaks the ester linkage, yielding the corresponding alcohol, beta-terpineol (B1666912), and acetic acid. The rate of this degradation is faster for terpinyl acetate at pH 4 and 7 compared to structurally similar compounds like linalyl acetate, while the half-lives are comparable at a highly acidic pH of 2. europa.eu This rapid abiotic breakdown is a key factor in the compound's environmental lifecycle, limiting its presence in the aqueous phase and leading to the formation of its degradation products. europa.eu
Table 1: Hydrolytic Half-Life of Terpinyl Acetate at Various pH Conditions
| pH Value | Half-Life (DT50) at 37°C | Reference |
|---|---|---|
| 2 (Acidic) | ≤ 10 minutes | europa.eu |
| 4 (Acidic) | ≤ 10 minutes | europa.eu |
| 7 (Neutral) | ≤ 10 minutes | europa.eu |
Biotransformation Processes in Biological Matrices
In biological systems, this compound is subject to rapid metabolism, primarily through enzymatic processes that mirror abiotic hydrolysis but are catalyzed by specific enzymes.
The principal biotransformation pathway for this compound is enzymatic de-esterification. europa.eu This reaction is catalyzed by a class of enzymes known as esterases (specifically, carboxylesterases) and lipases, which are ubiquitous in living organisms. europa.eumdpi.com When incubated in biological matrices such as rat blood or plasma, terpinyl acetate is rapidly degraded. europa.eu Studies have shown a 50% decrease in the compound's concentration within approximately one hour in rat blood. europa.eu
The involvement of carboxylesterases is confirmed by experiments using denatured plasma; in the absence of active enzymes, the degradation of terpinyl acetate does not occur. europa.eu Certain microbial enzymes also show high efficacy in hydrolyzing this ester. For instance, a novel hormone-sensitive lipase (B570770) (HaHSL) from the cold-active bacterium Halocynthiibacter arcticus has been shown to effectively hydrolyze bulky tertiary acetyl esters, including α-terpinyl acetate. mdpi.com However, enzyme activity can be highly specific. The lipase A from Candida antarctica (CALA), for example, showed no significant conversion of tertiary alcohols and their esters under certain experimental conditions, indicating that not all lipases are equally effective. nih.gov This de-esterification is a critical first step in the metabolism of the compound, converting the ester into its alcohol and acid components, which can then enter other metabolic pathways. europa.eueuropa.eu
The enzymatic de-esterification of this compound predictably yields two primary metabolites: beta-terpineol and acetic acid. europa.eu The formation of the corresponding terpineol (B192494) isomers is the expected outcome of this metabolic process. europa.eu For example, alpha-terpinyl acetate is metabolized to alpha-terpineol (B3430122). europa.euoecd.org
Following its formation, the primary alcohol metabolite, beta-terpineol, can undergo further Phase II metabolism. A common subsequent pathway for tertiary alcohols like terpineol is direct conjugation with glucuronic acid, forming a glucuronide conjugate that is more water-soluble and easily excreted from the body. europa.eu In some cases, further oxidation of the terpineol structure can occur. For instance, studies on alpha-terpineol in rats have identified allylic methyl oxidation as another biotransformation route, leading to the formation of corresponding carboxylic acids. europa.eu Therefore, after the initial de-esterification, the resulting terpineol is the key intermediate that undergoes further metabolic changes. europa.eu
Table 2: Biotransformation of this compound
| Process | Enzymes Involved | Key Metabolites | Reference |
|---|---|---|---|
| Enzymatic De-esterification | Carboxylesterases, Lipases | Beta-Terpineol, Acetic Acid | europa.eumdpi.com |
| Phase II Metabolism (of Terpineol) | Glucuronosyltransferases | Terpineol-glucuronide | europa.eu |
Future Research Directions and Translational Perspectives
Elucidation of Unexplored Mechanistic Pathways and Target Identification
While some mechanisms of action for beta-terpinyl acetate (B1210297) have been identified, such as its role as a competitive inhibitor of the cytochrome P450 2B6 enzyme, significant gaps in our understanding remain. medchemexpress.com Future research should prioritize the complete elucidation of its molecular interactions. For instance, in smooth muscle relaxation, it is suggested that beta-terpinyl acetate may partially block calcium channels and activate potassium channels, but the precise subunits and binding sites involved are yet to be determined. redalyc.org Further investigation is needed to explore other potential mechanisms responsible for its effects at lower concentrations. redalyc.org
A key area for future research is the identification of specific molecular targets beyond those already known. While studies have shown its ability to inhibit mitochondrial ATP production, the exact protein or complex within the mitochondrial machinery that it interacts with is still a matter of speculation. mdpi.com Pinpointing these targets is crucial for a comprehensive understanding of its biological activity. Advanced techniques such as affinity chromatography, and proteomics-based approaches could be employed to isolate and identify its binding partners within the cell.
Furthermore, the downstream signaling cascades initiated by this compound are largely unexplored. Research should focus on how its interaction with initial targets translates into the observed physiological and behavioral effects, such as altered foraging behavior in honey bees. mdpi.com Investigating these pathways will provide a more complete picture of its mode of action.
Investigation of Chronic Exposure Effects in Ecological Systems
The long-term consequences of this compound exposure on ecosystems are not well understood and represent a critical area for future research. Although it is considered biodegradable, its continuous release into the environment, particularly aquatic systems, warrants a thorough investigation of its chronic effects. cdn.bauhauspine-chemicals.com Studies have indicated its potential for long-term adverse effects in the aquatic environment, but specific data on a wide range of organisms and ecosystem processes are lacking. cdn.bauhaus
Future research should focus on long-term studies that mimic realistic environmental concentrations. These studies should assess the impact of chronic this compound exposure on the life cycle, reproduction, and behavior of various aquatic and terrestrial organisms. It is also important to understand how its effects may cascade through different trophic levels within an ecosystem.
The impact of chronic exposure on non-target organisms is another crucial aspect. For example, while it may be used as a natural pesticide, its long-term effects on beneficial insects, soil microorganisms, and plant life need to be systematically evaluated. mdpi.com Research has shown that the effect of an essential oil component like this compound might be more targeted at behavioral modification than mortality, and this could have subtle but significant long-term ecological consequences. mdpi.commdpi.com
Comparative Studies Across Diverse Organismal Models
To date, research on this compound has been conducted on a limited range of organisms. Future studies should employ a broader and more diverse set of organismal models to gain a comprehensive understanding of its biological effects. This comparative approach will help to identify species-specific sensitivities and mechanisms of action.
For instance, while its effects on honey bee behavior have been documented, it is hypothesized that its impact on other insect pollinators, such as lepidoptera or solitary bees, could be different. mdpi.com Comparative studies on various pollinator species would provide valuable insights into its ecological role and potential for plant manipulation. mdpi.com
Furthermore, comparative studies between insect and mammalian models are essential. While it has been shown to disrupt insect acetylcholinesterase, this effect is not observed in mammals. Expanding research to include various vertebrate and invertebrate models will help to elucidate the evolutionary basis for these differences and provide a more robust assessment of its potential applications and risks.
Integration of Advanced Computational and Omics-Based Research
The integration of advanced computational and "omics" technologies offers a powerful approach to accelerate our understanding of this compound. In silico studies, such as molecular docking, have already provided insights into its binding potential with various protein targets. tandfonline.comresearchgate.net Future computational research should expand on this by using molecular dynamics simulations to model its interactions with a wider range of receptors and enzymes, providing a more dynamic and accurate picture of its binding affinities and mechanisms. researchgate.net
Omics-based research, including metabolomics and volatilomics, can provide a holistic view of the metabolic changes induced by this compound. mdpi.com Widely targeted volatilomics and metabolomics analyses have already been used to reveal the metabolic composition and diversity in plants containing this compound. mdpi.com Applying these techniques to organisms exposed to this compound can help identify metabolic pathways that are affected and uncover potential biomarkers of exposure.
Prediction of Activity Spectra for Substances (PASS) and Absorption, Distribution, Metabolism, and Excretion (ADME) prediction studies can further enhance our understanding of its potential biological activities and pharmacokinetic properties. tandfonline.com The integration of these computational and omics-based approaches will not only guide and refine experimental research but also aid in the prediction of its biological effects and the identification of new applications.
Development of Sustainable Production Methodologies
The increasing demand for naturally derived compounds like this compound necessitates the development of sustainable and environmentally friendly production methods. pine-chemicals.com While it can be extracted from essential oils, chemical synthesis is a common manufacturing route. nih.gov Current synthetic methods often rely on catalysts and conditions that may not be environmentally benign. researchgate.net
Future research should focus on "green chemistry" approaches for the synthesis of this compound. This includes the development and use of recyclable and reusable catalysts, such as acidic ionic liquids and H-beta zeolites. researchgate.net The use of upcycled materials, such as turpentine (B1165885) extracted from the paper industry, is a promising avenue for sustainable production. firmenich.com
Q & A
Q. What analytical techniques are recommended for quantifying beta-Terpinyl acetate in plant extracts?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantification due to its high sensitivity and specificity. This compound’s solubility in ethanol and organic solvents (e.g., hexane) allows for efficient extraction prior to analysis. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can resolve stereochemical ambiguities, particularly for cis/trans isomers .
Q. How can researchers ensure the purity of synthesized this compound?
Purity validation requires a combination of chromatographic (e.g., HPLC with UV detection) and spectroscopic methods. Thin-layer chromatography (TLC) with iodine staining can preliminarily assess reaction progress. Final purity should be confirmed via GC-MS or HPLC coupled with evaporative light scattering detection (ELSD), focusing on eliminating monoterpene byproducts (e.g., limonene) .
Q. What in vitro models are suitable for preliminary assessment of this compound’s dermal effects?
Given its 63.97% probability of skin irritation and 82.52% sensitization potential (admetSAR data), use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) to evaluate cytotoxicity (via MTT assay) and interleukin release for irritation. For sensitization, the KeratinoSens™ assay assesses Nrf2/ARE pathway activation .
Advanced Research Questions
Q. How can molecular docking studies predict this compound’s interaction with targets like CLK4 or NF-kappa-B?
Computational docking (e.g., AutoDock Vina) using predicted target structures (e.g., CLK4: PDB ID 4O0B) can identify binding poses. Validate predictions via in vitro kinase assays (CLK4) or NF-kappa-B luciferase reporter assays in HEK293 cells. Surface plasmon resonance (SPR) can quantify binding affinity (KD) .
Q. What explains discrepancies between this compound’s high intestinal absorption (99.58%) and moderate oral bioavailability (51.43%)?
First-pass metabolism is likely a key factor. This compound is a predicted substrate for CYP3A4 (53.15% probability) and CYP2C9 (59.55%), which may hydroxylate or epoxidize the molecule. Use liver microsomal assays with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Portal vein cannulation in rodent models can isolate hepatic vs. intestinal metabolism contributions .
Q. How should researchers resolve contradictions in cytotoxicity data across cell lines?
Contradictions may arise from cell-specific metabolic activity or assay conditions. Standardize protocols using the same passage number, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo®). Normalize results to cell-line-specific doubling times. Meta-analysis of dose-response curves (e.g., IC50 comparisons) with Hill slope adjustments can identify outliers .
Q. What strategies validate in silico ADMET predictions for this compound?
Cross-validate admetSAR predictions (e.g., OATP1B1 inhibition at 96.28%) with transfected cell models (e.g., HEK-OATP1B1 for uptake inhibition). For mitochondrial toxicity (92.50% probability), use Seahorse XF Analyzers to measure oxygen consumption rates (OCR) in HepG2 cells. Compare results to known mitochondrial disruptors (e.g., rotenone) .
Methodological Guidance
Q. What experimental design minimizes variability in this compound’s bioactivity studies?
- Controls : Include solvent-only and positive controls (e.g., dexamethasone for anti-inflammatory assays).
- Replicates : Use ≥3 biological replicates with technical triplicates to account for plate-to-plate variability.
- Blinding : Randomize sample IDs to reduce observer bias in phenotypic assays (e.g., wound healing) .
Q. How can researchers optimize this compound’s stability in long-term storage?
Store in amber vials under inert gas (argon) at −80°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to track degradation products (e.g., terpineol derivatives) .
Data Interpretation
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?
Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) is ideal for sigmoidal dose-response curves. For non-monotonic responses (e.g., hormesis), use Bayesian hierarchical models to account for heteroscedasticity. Principal component analysis (PCA) can disentangle multi-omic datasets (e.g., transcriptomics + metabolomics) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
